Cas no 2034491-56-8 (4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide)

4-Ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a substituted azetidine ring and an ethoxy-methylbenzene moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of targeted therapeutics due to its structural versatility. The presence of the methoxyazetidinyl group enhances its binding affinity to specific biological targets, while the sulfonamide core contributes to stability and solubility. Its well-defined chemical structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound is suited for research applications in drug discovery, particularly in exploring enzyme inhibition or receptor modulation. High purity and synthetic reproducibility are key advantages for laboratory use.
4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide structure
2034491-56-8 structure
Product Name:4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide
CAS No:2034491-56-8
MF:C19H24N2O4S
MW:376.469863891602
CID:6507134
PubChem ID:121017102
Update Time:2025-10-29

4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide
    • 4-ethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]-3-methylbenzenesulfonamide
    • 4-ethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]-3-methylbenzene-1-sulfonamide
    • AKOS026688966
    • 2034491-56-8
    • F6472-0439
    • Inchi: 1S/C19H24N2O4S/c1-4-25-19-10-9-18(11-14(19)2)26(22,23)20-15-5-7-16(8-6-15)21-12-17(13-21)24-3/h5-11,17,20H,4,12-13H2,1-3H3
    • InChI Key: HOARALGDFSXZSK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C)C=1)OCC)(NC1C=CC(=CC=1)N1CC(C1)OC)(=O)=O

Computed Properties

  • Exact Mass: 376.14567842g/mol
  • Monoisotopic Mass: 376.14567842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 76.2Ų

4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide Pricemore >>

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Additional information on 4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Comprehensive Guide to 4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide (CAS No. 2034491-56-8)

4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide (CAS No. 2034491-56-8) is a specialized sulfonamide derivative with a unique chemical structure that combines an ethoxy group, a methoxyazetidine moiety, and a methylbenzenesulfonamide backbone. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug discovery and development. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock new therapeutic possibilities.

The molecular formula of 4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide is C19H24N2O4S, with a molecular weight of approximately 376.47 g/mol. Its structure features a benzenesulfonamide core, which is known for its bioactivity in various pharmacological contexts. The presence of the methoxyazetidine group adds a layer of complexity, potentially enhancing its binding affinity to biological targets. This makes it a promising candidate for further investigation in medicinal chemistry and drug design.

One of the most searched questions about 4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide is its potential role in targeted therapies. Given the rising interest in precision medicine, researchers are exploring how this compound could be tailored to interact with specific proteins or enzymes. Its sulfonamide moiety, in particular, is often associated with enzyme inhibition, making it a subject of interest for conditions where modulating enzymatic activity is crucial.

Another hot topic in the scientific community is the synthetic pathways for 4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide. Organic chemists are keen on optimizing its synthesis to improve yield and purity, which are critical for scaling up production. The compound’s ethoxy and methoxyazetidine groups present unique challenges in synthesis, sparking discussions about the most efficient routes to achieve high-quality batches.

From a market perspective, the demand for 4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide is expected to grow as more studies validate its potential applications. Pharmaceutical companies and research institutions are increasingly sourcing this compound for preclinical studies, driving its visibility in chemical databases and supplier catalogs. Its CAS No. 2034491-56-8 serves as a key identifier for procurement and regulatory compliance.

In terms of safety and handling, 4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide should be stored under recommended conditions to maintain stability. While it is not classified as a hazardous material, standard laboratory precautions should be followed to ensure safe usage. Researchers often inquire about its solubility and stability profiles, which are essential for experimental design.

The future of 4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide lies in its adaptability to emerging trends in drug discovery. With advancements in computational chemistry and high-throughput screening, this compound could play a pivotal role in identifying new lead molecules. Its unique structural features make it a valuable tool for exploring molecular interactions and biological pathways.

In summary, 4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide (CAS No. 2034491-56-8) is a compound of significant scientific and commercial interest. Its potential applications in pharmaceutical research, coupled with its intriguing chemical properties, position it as a key player in the evolving landscape of bioactive molecules. As research progresses, this compound is likely to feature prominently in discussions about innovative therapeutics and chemical innovation.

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